1-(3-Methoxycyclohexyl)pyrrolidine
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Overview
Description
1-(3-Methoxycyclohexyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-methoxycyclohexyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The addition of a 3-methoxycyclohexyl group to the pyrrolidine ring can potentially modify its physicochemical properties and biological activities, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxycyclohexyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This reaction is typically carried out in the presence of a catalyst, such as a rhodium complex, under mild conditions. The reaction proceeds with high regio- and stereoselectivity, providing the desired pyrrolidine derivative in good yields .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxycyclohexyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(3-Methoxycyclohexyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Methoxycyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an NMDA receptor antagonist, blocking the activity of the NMDA receptor and thereby modulating neurotransmission. This mechanism is similar to that of other NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): A dissociative anesthetic with hallucinogenic properties.
Ketamine: An NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.
Rolicyclidine: Another NMDA receptor antagonist with similar pharmacological properties.
Uniqueness
1-(3-Methoxycyclohexyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3-methoxycyclohexyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(3-methoxycyclohexyl)pyrrolidine |
InChI |
InChI=1S/C11H21NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h10-11H,2-9H2,1H3 |
InChI Key |
JBCVELSLFFBYOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)N2CCCC2 |
Origin of Product |
United States |
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